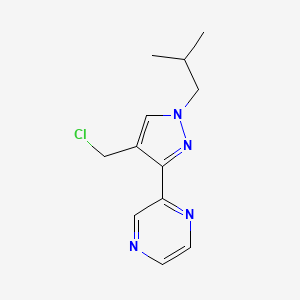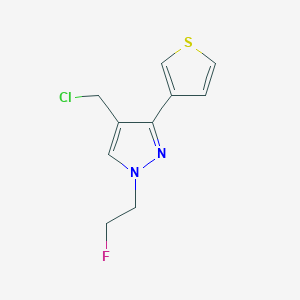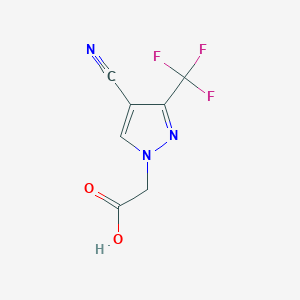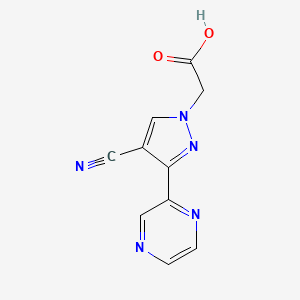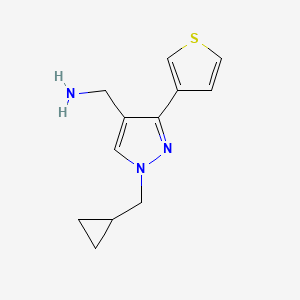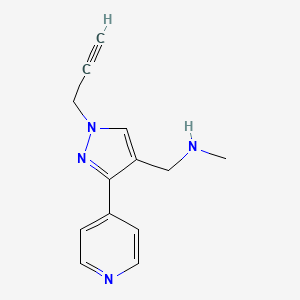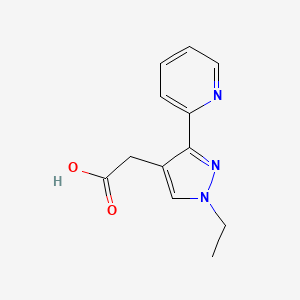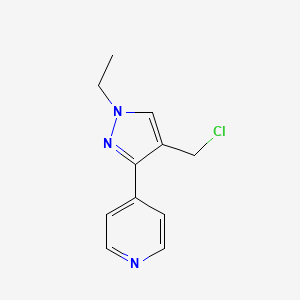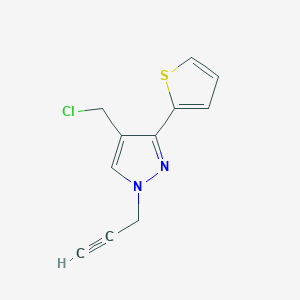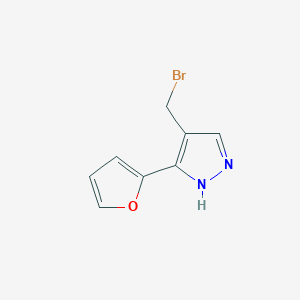
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
Compounds like “4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and oxygen atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, which can provide detailed information about the arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including spectroscopy and chromatography. These techniques can provide information about the compound’s molecular weight, solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Drug Design and Delivery
4-(Bromomethyl)-3-(furan-2-yl)-1H-pyrazole: may serve as a precursor in the synthesis of boronic acid derivatives. These derivatives are crucial in the design of new drugs and drug delivery systems, especially as boron carriers for neutron capture therapy. However, their stability in water is marginal, which is a significant consideration for pharmacological applications .
Neutron Capture Therapy
Due to its potential role in forming boronic esters, this compound could be involved in creating agents for neutron capture therapy. This therapy is a form of cancer treatment that targets tumors on a cellular level using boron-containing compounds absorbed by cancer cells and then irradiated with neutrons .
Catalyst in Hydrogenation Reactions
The furan moiety in the compound suggests that it could act as an intermediate in catalytic reactions, such as the hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan. This reaction is significant in producing biofuels and chemicals from renewable resources .
Mécanisme D'action
The mechanism of action of similar compounds can depend on their specific chemical structure and the biological system in which they are acting. For example, some boronic acids have been found to exhibit biological activities, acting as antidepressant, antitubercular, antimicrobial, and anticonvulsant agents .
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZJYMOGVPXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



